2-{1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine
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Overview
Description
2-{1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine is a complex organic compound featuring a benzodiazole core linked to a pyridine moiety via an ethyl chain. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like toluene or ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodiazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-{1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-{1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including anti-inflammatory, anticancer, or neuroprotective activities .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are known for their medicinal properties.
Uniqueness
2-{1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine is unique due to its specific combination of the benzodiazole and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
1410704-63-0 |
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Molecular Formula |
C16H18N4 |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
2-[1-(2-pyridin-2-ylethyl)benzimidazol-2-yl]ethanamine |
InChI |
InChI=1S/C16H18N4/c17-10-8-16-19-14-6-1-2-7-15(14)20(16)12-9-13-5-3-4-11-18-13/h1-7,11H,8-10,12,17H2 |
InChI Key |
SLHSVHVFDKDHBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCC3=CC=CC=N3)CCN |
Purity |
95 |
Origin of Product |
United States |
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